![molecular formula C22H40BF4P2Rh- B1590018 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethan(cyclooctadien)rhodium(I) tetrafluoroborat CAS No. 213343-65-8](/img/structure/B1590018.png)
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethan(cyclooctadien)rhodium(I) tetrafluoroborat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an electron-rich C2 symmetric bis(phospholane) ligand . It is used for enantioselective catalytic reactions . The compound is also known as "s,s-me-bpe-rh" .
Molecular Structure Analysis
The molecular formula of the compound is C22H40BF4P2Rh . The InChI string representation of the compound is also available .Physical and Chemical Properties Analysis
The compound is a solid with a melting point range of 152.2-156.3 °C . It is brown to orange in color .Wissenschaftliche Forschungsanwendungen
Asymmetrischer Hydrierungskatalysator
Diese Verbindung wird als chiraler Phosphinligand in der asymmetrischen Hydrierung von allylischen Sulfoxiden verwendet. Sie ist sehr effizient und gilt als privilegierter Ligand aufgrund ihrer Fähigkeit, Chiralität während des Hydrierungsprozesses zu induzieren .
Organometallische Reagenz
Es dient als organometallische Reagenz mit Anwendungen in der Dünnschichtdeposition, Industriechemie, Pharmazie, LED-Herstellung und mehr. Seine Vielseitigkeit macht es in verschiedenen chemischen Syntheseprozessen wertvoll .
Übergangsmetallkatalyse
Die Verbindung ist an Übergangsmetall-katalysierten asymmetrischen Reaktionen beteiligt. Ihre elektronenreiche Natur und konformationelle Starrheit ermöglichen eine hervorragende Enantioselektivität und hohe katalytische Aktivität .
Asymmetrische Allylische Alkylierung
Bei palladiumkatalysierter asymmetrischer allylischer Alkylierung sind chirale Phosphinliganden wie diese Verbindung effektive asymmetrische Induktoren, die für die Herstellung stereoselektiver Produkte entscheidend sind .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate can be achieved through a series of reactions involving the coordination of rhodium(I) with the ligand 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane and cyclooctadiene, followed by the addition of tetrafluoroboric acid to form the final product.", "Starting Materials": [ "Rhodium(I) chloride dimer", "1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane", "Cyclooctadiene", "Tetrafluoroboric acid" ], "Reaction": [ "1. Dissolve Rhodium(I) chloride dimer in a solvent such as ethanol or methanol.", "2. Add 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane to the solution and stir for several hours to allow for coordination of the ligand with the rhodium(I) ion.", "3. Add cyclooctadiene to the solution and stir for several more hours to allow for the formation of the complex.", "4. Slowly add tetrafluoroboric acid to the solution while stirring to form the final product, 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate.", "5. Isolate the product by filtration or precipitation and wash with a suitable solvent to remove any impurities." ] } | |
CAS-Nummer |
213343-65-8 |
Molekularformel |
C22H40BF4P2Rh- |
Molekulargewicht |
556.2 g/mol |
IUPAC-Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t11-,12-,13-,14-;;;/m0.../s1 |
InChI-Schlüssel |
LKVIVYCYPYTYSO-FZUZUFHQSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.[Rh] |
SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



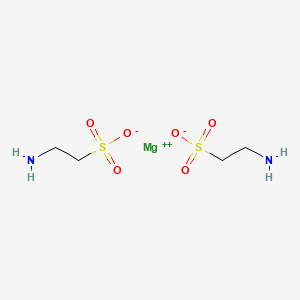


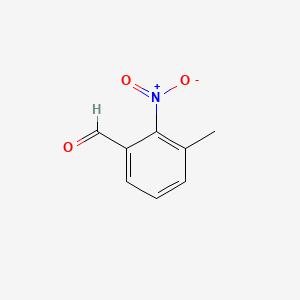
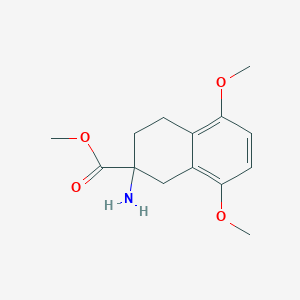
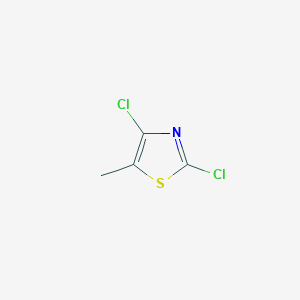
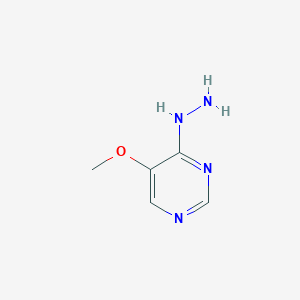
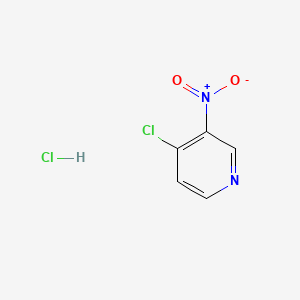


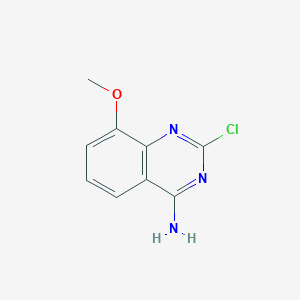
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)

